molecular formula C17H23BrN2O4 B13724062 tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate

tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13724062
M. Wt: 399.3 g/mol
InChI Key: LWJOYOOCHZWRDZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a carbamoylphenoxy group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with brominated phenoxy compounds under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its activity against various diseases and its ability to modulate biological pathways.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate

Comparison: While these compounds share structural similarities with tert-Butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate, they differ in their functional groups and specific chemical properties For example, tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate contains an acetyl group instead of a carbamoylphenoxy group, which can lead to different reactivity and applications

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it valuable for the development of new materials, pharmaceuticals, and other advanced products.

Properties

Molecular Formula

C17H23BrN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

tert-butyl 4-(2-bromo-4-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-8-6-12(7-9-20)23-14-5-4-11(15(19)21)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3,(H2,19,21)

InChI Key

LWJOYOOCHZWRDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N)Br

Origin of Product

United States

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